molecular formula C11H12INO2 B3013067 4-[(4-Iodophenyl)carbonyl]morpholine CAS No. 101-55-3; 79271-22-0

4-[(4-Iodophenyl)carbonyl]morpholine

Cat. No.: B3013067
CAS No.: 101-55-3; 79271-22-0
M. Wt: 317.126
InChI Key: KSNSOBKZQVFSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Iodophenyl)carbonyl]morpholine (CAS 79271-22-0) is a high-purity chemical building block of significant interest in medicinal and organic chemistry. This compound, with a molecular formula of C11H12INO2 and a molecular weight of 317.12 g/mol, integrates two privileged structural features: a morpholine ring and an iodinated aromatic system . The morpholine moiety is a cornerstone in drug design, known to impart favorable physicochemical and pharmacokinetic properties, and is found in numerous bioactive molecules and approved drugs . The para-substituted iodine atom on the phenyl ring acts as a versatile synthetic handle, as the carbon-iodine bond is highly reactive in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . This makes the compound an exceptionally useful intermediate for constructing carbon-carbon bonds and generating a diverse library of more complex molecules for drug discovery and materials science . In practical research applications, this compound serves as a direct precursor in synthesis. For instance, it is used to produce (4-(morpholine-4-carbonyl)phenyl)boronic acid , which is subsequently employed in Suzuki cross-coupling reactions to create advanced intermediates for pharmaceutical research, with documented reaction yields exceeding 80% . The molecular structure of this compound and its analogs has been confirmed by crystallographic data, showing a monoclinic crystal system (Space Group P 1 21/c 1) . Researchers should note that this product is classified with GHS warning statements, including H302, H315, H319, and H335 . It is supplied with a purity of ≥98% and must be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing use only, strictly not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSOBKZQVFSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent Key Properties Applications
4-[(4-Iodophenyl)carbonyl]morpholine Iodine (para) High lipophilicity (log P ~3.5–4.0 inferred); bulky substituent may hinder packing Potential radiopharmaceuticals, catalysis, or as a heavy atom in crystallography
4-(4-Nitrophenyl)morpholine Nitro (para) Electron-withdrawing group (EWG); log P ~1.8–2.2 Intermediate in drug synthesis, environmental pollutant studies
4-(4-Trifluoromethylphenyl)morpholine CF₃ (para) Strong EWG; high metabolic stability; log P ~2.5–3.0 Kinase inhibitors, receptor modulators
4-(4-Chlorophenyl)sulfonylmorpholine Cl (para), sulfonyl Polar sulfonyl group; log P ~1.5–2.0 Enzyme inhibition, antimicrobial agents
4-(Pyridin-4-yl)morpholine Pyridine ring Aromatic N-heterocycle; log P ~0.5–1.0 Ligand in coordination chemistry, catalysis

Notes:

  • Steric Effects : Iodine’s larger atomic radius (1.98 Å vs. Cl: 0.99 Å, F: 0.64 Å) may sterically hinder interactions in biological targets or alter crystal packing .

Structural and Crystallographic Insights

  • Thiomorpholine vs. Morpholine : Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds, absent in oxygen-based morpholines. The iodine substituent in this compound may induce unique packing modes due to halogen-halogen or C–I···π interactions.
  • 4-(4-Nitrobenzyl)morpholine : Exhibits a chair conformation with axial nitro group orientation, contrasting with the planar arrangement in sulfonyl derivatives.

Q & A

Q. How can researchers reconcile discrepancies in reaction yields for iodophenyl-morpholine derivatives?

  • Methodological Answer : Systematic optimization (DoE) is critical. Vary one parameter at a time (e.g., catalyst loading, light intensity in photocatalysis) and use ANOVA to identify significant factors. and show that nitrogen atmosphere and stoichiometric excess of morpholine improve reproducibility .

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